molecular formula C10H12N4O3 B273673 Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate

Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate

Cat. No. B273673
M. Wt: 236.23 g/mol
InChI Key: QAOOUHZLAOUNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate, also known as ethyl 2-(4-pyridyl)-2-hydrazone glycinate, is a chemical compound that has been studied for its potential applications in various fields of science.

Scientific Research Applications

Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been investigated for its anti-tumor activity and its potential use as a therapeutic agent for cancer treatment. In addition, it has shown promise as an anti-inflammatory agent and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and in vivo, and to reduce the production of inflammatory cytokines in animal models of inflammation. In addition, it has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its antioxidant activity, which could be useful in studying oxidative stress. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully evaluate its potential applications.

Future Directions

There are several future directions for research on Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, it could be studied for its potential as a natural antioxidant in food and cosmetic applications.

Synthesis Methods

Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate can be synthesized through a multistep reaction involving the condensation of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate acetoacetate with hydrazine hydrate, followed by the reaction with 4-pyridinecarboxaldehyde. The resulting product is then purified through recrystallization.

properties

Product Name

Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate

InChI

InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15)

InChI Key

QAOOUHZLAOUNES-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC(=O)C1=CC=NC=C1)/N

SMILES

CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N

Canonical SMILES

CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N

Origin of Product

United States

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